molecular formula C10H13N3 B2650326 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl- CAS No. 94072-76-1

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl-

Cat. No.: B2650326
CAS No.: 94072-76-1
M. Wt: 175.235
InChI Key: NZVKOSYLRIIBLK-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl- typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl- involves its interaction with specific molecular targets. For example, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in various types of cancer. By binding to the receptor, the compound prevents the activation of downstream signaling pathways, thereby inhibiting cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl- can be compared with other pyrrolopyridine derivatives. Similar compounds include:

Properties

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-7(11)5-8-6-13-10-9(8)3-2-4-12-10/h2-4,6-7H,5,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVKOSYLRIIBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=C1C=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94072-76-1
Record name 1-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-2-amine
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